molecular formula C6H8O2 B2919416 3-Oxabicyclo[3.2.0]heptan-2-one CAS No. 2983-95-1

3-Oxabicyclo[3.2.0]heptan-2-one

Cat. No.: B2919416
CAS No.: 2983-95-1
M. Wt: 112.128
InChI Key: UJFCQYSTPCFCII-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.0]heptan-2-one (CAS 2983-95-1) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . This compound features a fused bicyclic scaffold that serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal research. Its primary research value lies in its role as a core building block for the stereoselective synthesis of Illicium sesquiterpenes . The rigid, three-dimensional structure of this 3-oxabicyclo[3.2.0]heptane core is a key motif for constructing complex natural products, providing a strategic advantage in total synthesis efforts . The molecular structure is defined by the SMILES notation C1CC2C1COC2=O . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

3-oxabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFCQYSTPCFCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.2.0]heptan-2-one can be achieved through several methods. One common approach involves the stereoselective synthesis via desymmetrization. This method typically employs specific catalysts and reaction conditions to ensure the desired stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes that maximize yield and minimize costs. These methods may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-Oxabicyclo[3.2.0]heptan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and enzyme activities. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one

  • Structure : Lacks the oxygen bridge (oxabicyclo) but shares the bicyclo[3.2.0]heptan-2-one core with dimethyl substituents at C3.
  • Synthesis : Prepared via copper(I)-catalyzed photocycloaddition of 3-hydroxy-1,6-heptadienes, followed by Jones oxidation .
  • Applications : Serves as a precursor for hydroxylated bicyclic ketones in photochemical studies .

6-Hydroxy-5-methyl-6-vinyl-bicyclo[3.2.0]heptan-2-one

  • Structure : Features hydroxyl, methyl, and vinyl substituents on the bicyclo[3.2.0]heptan-2-one scaffold.

4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

  • Structure : Differs in ring topology (bicyclo[4.1.0] vs. [3.2.0]) and includes four methyl groups.
  • Synthesis : Derived from chrysanthemolactone; industrial-grade batches are commercially available .
  • Applications : Used in agrochemicals, fragrances, and pharmaceuticals due to its stability and stereochemical complexity .

Azabicyclo[3.2.0]heptan-2-one Derivatives

  • Structure : Nitrogen replaces the oxygen bridge (e.g., 3-azabicyclo[3.2.0]heptan-2-one).
  • Synthesis : Constructed via visible-light photocatalysis, enabling dearomatization and cycloaddition for drug-discovery scaffolds .
  • Applications : Valued in medicinal chemistry for modular derivatization (e.g., Negishi cross-coupling) to enhance structural diversity .

Key Distinctions and Challenges

Ring Topology :

  • The 3.2.0 vs. 4.1.0 bicyclic systems influence strain and reactivity. For example, 3-oxabicyclo[3.2.0]heptan-2-one’s compact structure enhances bioactivity, while the 4.1.0 analogue’s larger ring accommodates bulkier substituents .
  • Misassignment risks exist: Crystallographic disorder in iodomethyl derivatives (e.g., 4- vs. 5-substituted isomers) can lead to incorrect structural conclusions without rigorous validation .

Synthetic Complexity :

  • This compound requires stereoselective desymmetrization for core construction , whereas azabicyclo derivatives leverage photocatalytic [2+2] cycloadditions for complexity .

Biological Relevance :

  • Substituents dictate functionality: Hydroxy and vinyl groups in bacterial VOCs correlate with antifungal activity , while methyl groups in 4,4,7,7-tetramethyl derivatives enhance industrial stability .

Research Implications

The structural and functional diversity of bicyclic lactones and ketones underscores their importance in natural product synthesis and drug discovery. Future studies should explore:

  • Mechanistic Insights : Role of oxygen vs. nitrogen bridges in bioactive compound interactions.
  • Scalability : Industrial optimization of photocycloaddition and catalytic methods for high-yield production .
  • Biological Screening : Comparative assays to evaluate neuroprotective, antifungal, and pharmacokinetic profiles across analogues .

Biological Activity

3-Oxabicyclo[3.2.0]heptan-2-one, also known as (1S)-3-oxabicyclo[3.2.0]heptan-2-one, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings relevant to its pharmacological applications.

Chemical Structure and Properties

The structure of this compound includes an oxirane ring, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

Property Description
Molecular Formula C₇H₈O₂
Molecular Weight 128.14 g/mol
Structural Features Bicyclic framework with an oxirane ring

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound has been studied for its potential as a β-lactamase inhibitor, which is critical in combating antibiotic resistance by preventing the degradation of β-lactam antibiotics .
  • Antiviral Activity : Research indicates that derivatives of this compound have been synthesized for potential use as antiviral agents, particularly against HIV .
  • Antimicrobial Properties : Studies have shown that compounds related to this compound exhibit activity against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus .

Case Studies

  • Antiviral Research :
    • Alibes et al. synthesized several derivatives of this compound aiming to enhance antiviral efficacy against HIV. Their findings suggested improved binding affinity and selectivity towards viral targets .
  • Antimicrobial Activity :
    • A study by Kim et al. reported that a novel compound derived from the bicyclic framework showed enhanced antibacterial activity compared to existing fluoroquinolones, making it a promising candidate for further development in treating bacterial infections .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Compound Activity Target Pathway/Mechanism
This compoundβ-lactamase inhibitionInhibits enzyme activity
Derivatives (e.g., CFC-222)AntibacterialDisruption of bacterial cell wall
HIV-targeted derivativesAntiviralInhibition of viral replication

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